[(4-Cyano-benzyl)-methyl-amino]-acetic acid is a synthetic compound that falls under the category of amino acids and their derivatives. It is characterized by the presence of a cyano group attached to a benzyl moiety, which is further linked to a methylamino group and an acetic acid functional group. This compound may serve as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders or inflammatory conditions.
The synthesis of [(4-Cyano-benzyl)-methyl-amino]-acetic acid typically involves several key steps:
These reactions often require careful control of temperature and pH to ensure high yields and purity of the final product.
The molecular structure of [(4-Cyano-benzyl)-methyl-amino]-acetic acid can be analyzed as follows:
The three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy, revealing how these functional groups interact spatially.
[(4-Cyano-benzyl)-methyl-amino]-acetic acid can participate in various chemical reactions, including:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action of [(4-Cyano-benzyl)-methyl-amino]-acetic acid is primarily related to its interaction with biological targets:
Quantitative structure-activity relationship (QSAR) studies may provide insights into how structural modifications impact its biological efficacy.
The physical and chemical properties of [(4-Cyano-benzyl)-methyl-amino]-acetic acid include:
These properties are essential for understanding how the compound behaves in various environments, including biological systems.
[(4-Cyano-benzyl)-methyl-amino]-acetic acid has several potential applications:
The versatility of this compound makes it valuable in both academic research and industrial applications, particularly in drug discovery and development processes.
The discovery of [(4-Cyano-benzyl)-methyl-amino]-acetic acid (CAS 1153235-26-7) represents a strategic evolution in nitrogen-containing heterocyclic pharmacophores. Its emergence in the late 2000s coincided with medicinal chemistry's shift toward multifunctional scaffolds that balance synthetic accessibility with target engagement versatility. The compound’s core structure merges a benzylaminoacetic acid motif – historically associated with neurotransmitter analogs – with an electron-deficient para-cyano substituent. This deliberate molecular hybridization leverages the established bioactivity of benzylamino derivatives (e.g., GABA mimetics) while introducing the nitrile’s capacity for dipole-driven target binding and metabolic stability enhancement [1] [3]. Early applications positioned it as a building block for protease inhibitors and kinase modulators, exploiting its zwitterionic character for solubility in CNS-targeted therapeutics.
This compound’s molecular architecture (C₁₁H₁₂N₂O₂, MW 204.23 g/mol) exhibits three strategically tunable regions:
CN(CC(=O)O)Cc1ccc(C#N)cc1 [1]. Table 1: Key Physicochemical Properties
| Property | Value | Significance in Drug Design |
|---|---|---|
| Molecular Weight | 204.23 g/mol | Ideal for CNS penetration (<500 Da) |
| Hydrogen Bond Acceptors | 4 (2xN, 2xO) | Enhanced target engagement capacity |
| Hydrogen Bond Donors | 1 (COOH) | Balanced hydrophilicity |
| Rotatable Bonds | 4 | Conformational flexibility |
| Aromatic Rings | 1 | Stacking interactions with protein aromatics |
The nitrogen-rich scaffold (13.7% N content) aligns with the dominance of N-heterocycles in >60% of FDA-approved small-molecule drugs [3]. Its carboxylic acid group enables salt formation for pharmacokinetic optimization, while the tertiary amine facilitates pH-dependent membrane permeability.
As a structural motif, this scaffold demonstrates exceptional versatility in targeting multifactorial diseases:
CAS No.: 1180-25-2
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 73545-11-6
CAS No.: 194-03-6